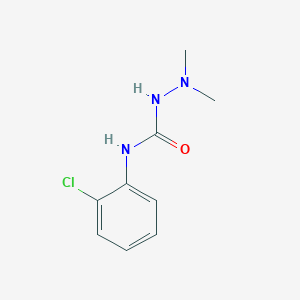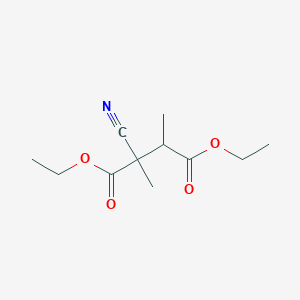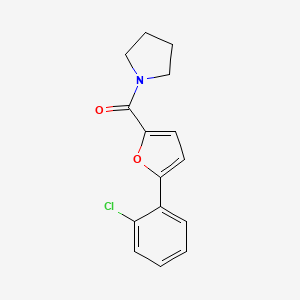
Para-Tolyl 4-Aminosalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Para-Tolyl 4-Aminosalicylate can be synthesized through various synthetic routes. One common method involves the reaction of p-Cresol with 4-Aminosalicylic acid . The reaction typically uses thionyl chloride and N,N-dimethyl-aniline in benzene as reagents . The reaction conditions and yields can vary, but this method provides a reliable route for the synthesis of this compound.
化学反応の分析
Para-Tolyl 4-Aminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include thionyl chloride, N,N-dimethyl-aniline, and benzene. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Para-Tolyl 4-Aminosalicylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Para-Tolyl 4-Aminosalicylate is similar to that of 4-aminosalicylic acid. It inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and multiplication .
類似化合物との比較
Para-Tolyl 4-Aminosalicylate is similar to other compounds such as:
4-Aminosalicylic acid: Known for its use in treating tuberculosis.
Para-aminobenzoic acid: Another compound involved in folic acid synthesis.
Para-toluidine: A related compound with different applications in organic synthesis.
This compound is unique due to its specific structural modifications, which may confer different chemical and biological properties compared to its analogs.
特性
CAS番号 |
56356-15-1 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
(4-methylphenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C14H13NO3/c1-9-2-5-11(6-3-9)18-14(17)12-7-4-10(15)8-13(12)16/h2-8,16H,15H2,1H3 |
InChIキー |
OJIOCNFCPOQZFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)

![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)










